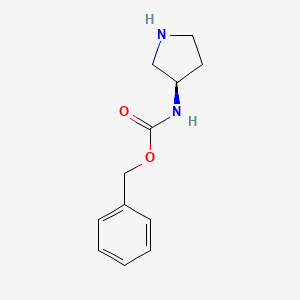
(R)-3-N-Cbz-Aminopyrrolidine
描述
®-3-N-Cbz-Aminopyrrolidine is a chiral compound that belongs to the class of aminopyrrolidines. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is of significant interest in organic chemistry due to its utility in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-N-Cbz-Aminopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-aminopyrrolidine.
Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of ®-3-N-Cbz-Aminopyrrolidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) is common in industrial settings.
化学反应分析
Types of Reactions: ®-3-N-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Hydrogenation: Pd/C, hydrogen gas, methanol or ethanol as solvent.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).
Oxidation: Potassium permanganate or chromium trioxide, aqueous or organic solvent.
Major Products:
Hydrogenation: ®-3-aminopyrrolidine.
Substitution: N-alkyl or N-acyl derivatives of ®-3-N-Cbz-Aminopyrrolidine.
Oxidation: Corresponding imines or amides.
科学研究应用
®-3-N-Cbz-Aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.
Medicine: It serves as a building block in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of chiral catalysts and ligands.
作用机制
The mechanism of action of ®-3-N-Cbz-Aminopyrrolidine depends on its specific application. In medicinal chemistry, it often acts as a prodrug or intermediate that undergoes metabolic transformation to release the active amine. The released amine can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
相似化合物的比较
(S)-3-N-Cbz-Aminopyrrolidine: The enantiomer of ®-3-N-Cbz-Aminopyrrolidine, differing in the spatial arrangement of atoms around the chiral center.
N-Boc-3-aminopyrrolidine: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Cbz-2-aminopyrrolidine: A structural isomer with the amino group at the 2-position of the pyrrolidine ring.
Uniqueness: ®-3-N-Cbz-Aminopyrrolidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and facilitates selective reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
属性
IUPAC Name |
benzyl N-[(3R)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654191 | |
| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879275-77-1 | |
| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-N-Cbz-aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

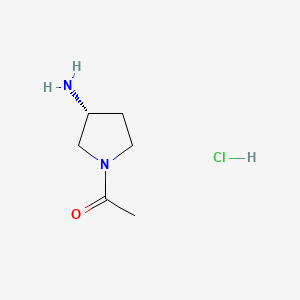




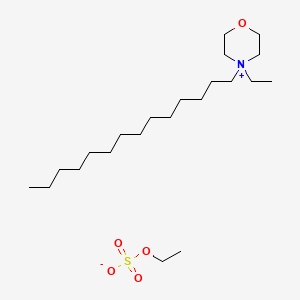
![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/new.no-structure.jpg)
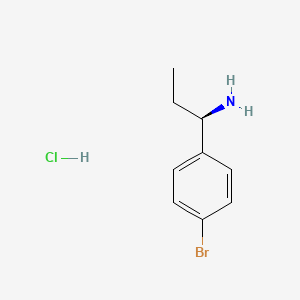

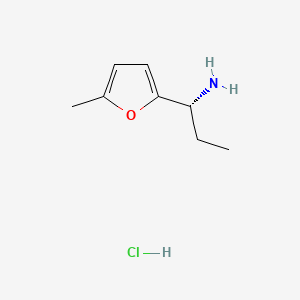
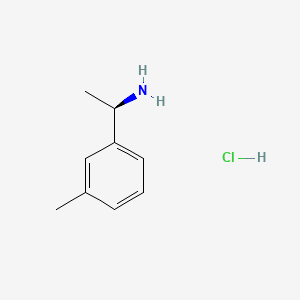
![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
